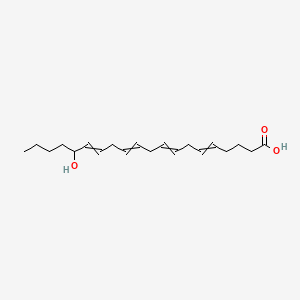
16-Hydroxyicosa-5,8,11,14-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(©I)16-HETE, or 16-hydroxy-5,8,11,14-eicosatetraenoic acid, is a hydroxylated metabolite of arachidonic acid. It is classified as a subterminal hydroxyeicosatetraenoic acid (HETE) and is produced by cytochrome P450 enzymes through the metabolism of arachidonic acid. This compound plays a significant role in various physiological and pathological processes, particularly in the cardiovascular system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (©I)16-HETE typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic reactions using cytochrome P450 enzymes. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production of (©I)16-HETE may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce (©I)16-HETE in large quantities.
化学反応の分析
Types of Reactions
(©I)16-HETE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving (©I)16-HETE include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of (©I)16-HETE depend on the type of reaction. For example, oxidation can lead to the formation of keto derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
(©I)16-HETE has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of arachidonic acid and the role of cytochrome P450 enzymes.
Biology: Researchers investigate its role in cellular signaling and its effects on various cell types.
Medicine: (©I)16-HETE is studied for its potential involvement in cardiovascular diseases and its effects on cardiac hypertrophy.
Industry: It is used in the development of pharmaceuticals and as a biochemical marker in diagnostic assays.
作用機序
(©I)16-HETE exerts its effects through the modulation of cytochrome P450 enzyme activity. It can act as an allosteric modulator, altering the activity of enzymes such as CYP1B1 and CYP1A2. This modulation affects the metabolism of other substrates and can lead to changes in cellular signaling pathways. The molecular targets and pathways involved include the regulation of gene expression and the activation of specific signaling cascades.
類似化合物との比較
Similar Compounds
15-HETE: Another hydroxylated metabolite of arachidonic acid, produced by lipoxygenase enzymes.
19-HETE: A subterminal HETE that has been found to inhibit CYP1B1 activity and has cardioprotective effects.
Uniqueness
(©I)16-HETE is unique in its ability to modulate cytochrome P450 enzyme activity through an allosteric mechanism. This property distinguishes it from other HETEs, which may have different effects on enzyme activity and cellular processes.
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
16-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
InChIキー |
JEKNPVYFNMZRJG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

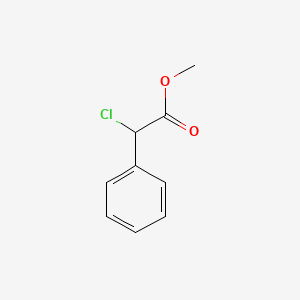
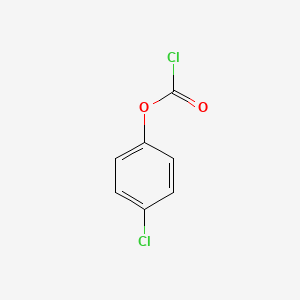
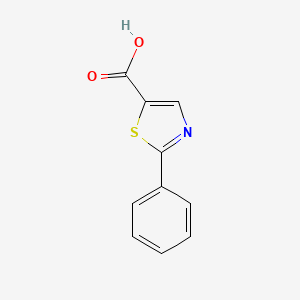
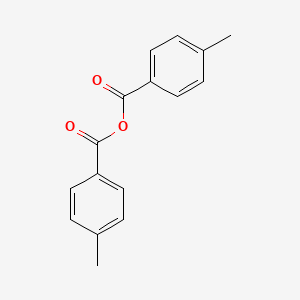
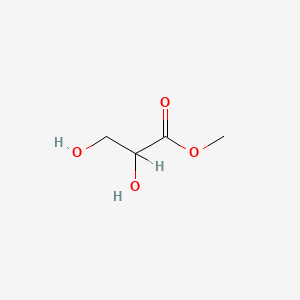

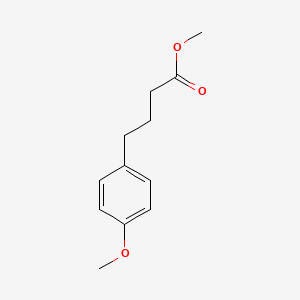
![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)
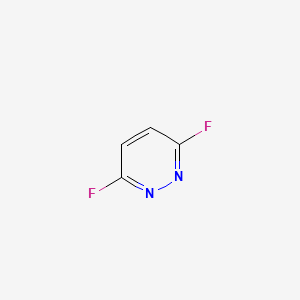
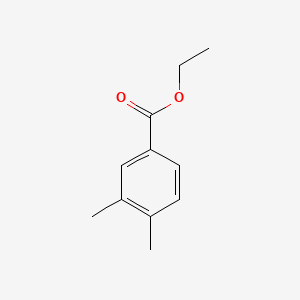
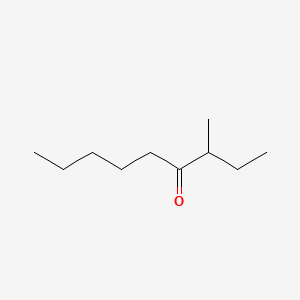

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)
